molecular formula C17H12BrClN2O2 B11627767 (5Z)-5-[(4-bromophenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione

(5Z)-5-[(4-bromophenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B11627767
M. Wt: 391.6 g/mol
InChI Key: SMBQSDCSLTZFHL-DHDCSXOGSA-N
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Description

(5Z)-5-[(4-bromophenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione: is a synthetic organic compound characterized by the presence of bromine and chlorine substituents on a phenyl ring, attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-bromophenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione typically involves the condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a base such as sodium hydroxide to form the imidazolidine-2,4-dione ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the imidazolidine-2,4-dione ring can yield the corresponding imidazolidine derivatives.

    Substitution: The bromine and chlorine substituents on the phenyl rings can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of imidazolidine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Medicine: The compound’s potential therapeutic properties are being explored in preclinical studies. Its derivatives have shown promise as anti-inflammatory and antimicrobial agents.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which (5Z)-5-[(4-bromophenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with bacterial cell membranes can lead to antimicrobial effects.

Comparison with Similar Compounds

  • (5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione
  • (5Z)-5-[(4-bromophenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione
  • (5Z)-5-[(4-bromophenyl)methylidene]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione

Comparison: Compared to its analogs, (5Z)-5-[(4-bromophenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione exhibits unique properties due to the presence of both bromine and chlorine substituents These halogens contribute to its reactivity and potential biological activity

Properties

Molecular Formula

C17H12BrClN2O2

Molecular Weight

391.6 g/mol

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C17H12BrClN2O2/c18-13-5-1-11(2-6-13)9-15-16(22)21(17(23)20-15)10-12-3-7-14(19)8-4-12/h1-9H,10H2,(H,20,23)/b15-9-

InChI Key

SMBQSDCSLTZFHL-DHDCSXOGSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/NC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=O)Cl

Origin of Product

United States

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